molecular formula C7H9NO2S B2561527 Methyl 4-ethylthiazole-5-carboxylate CAS No. 114670-86-9

Methyl 4-ethylthiazole-5-carboxylate

Cat. No.: B2561527
CAS No.: 114670-86-9
M. Wt: 171.21
InChI Key: ISKDUOKBLSORJU-UHFFFAOYSA-N
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Description

Rationale for Investigating Methyl 4-ethylthiazole-5-carboxylateWhile specific research on Methyl 4-ethylthiazole-5-carboxylate is not available, the rationale for investigating such a compound would stem from the established importance of its structural components. The investigation of different alkyl substitutions on the thiazole (B1198619) ring and in the ester group is a common strategy in medicinal chemistry to modulate a compound's potency, selectivity, and pharmacokinetic properties. The specific combination of a 4-ethyl group on the ring and a methyl ester could be hypothesized to offer unique biological interactions or physical properties compared to its more studied isomers. However, without dedicated studies, any potential significance remains speculative.

A precursor, 4-Ethylthiazole-5-carboxylic acid , is commercially available, which could serve as a starting material for the synthesis of the requested methyl ester. sigmaaldrich.com Despite this, published research detailing such a synthesis or the subsequent study of this compound could not be located.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-ethyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-3-5-6(7(9)10-2)11-4-8-5/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKDUOKBLSORJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Methyl 4 Ethylthiazole 5 Carboxylate

Adaptations of Established Thiazole-5-carboxylate Synthesis Routes

The construction of the thiazole-5-carboxylate scaffold often relies on variations of the classic Hantzsch thiazole (B1198619) synthesis and related cyclization reactions. These methods can be performed in a single procedural step or across multiple, distinct stages.

One-pot syntheses offer an efficient and practical approach to constructing thiazole rings by combining multiple reactants in a single reaction vessel. tandfonline.com These multicomponent reactions are advantageous due to their operational simplicity and reduced waste from intermediate purification steps. bohrium.comijcce.ac.irscilit.com A common strategy involves the reaction of an active methylene (B1212753) compound, a halogenating agent, and a thioamide derivative.

For instance, a well-documented one-pot procedure for synthesizing analogous ethyl 2-substituted-4-methylthiazole-5-carboxylates utilizes commercially available starting materials under mild conditions. tandfonline.com This approach typically involves the in-situ bromination of a β-ketoester like ethyl acetoacetate (B1235776) with N-bromosuccinimide (NBS), followed by condensation and cyclization with a thiourea (B124793) derivative. tandfonline.com This method avoids the isolation of the often unstable α-halo ketone intermediate. tandfonline.comyoutube.com

Table 1: Example of a One-Pot Synthesis for a Thiazole-5-carboxylate Analog

Reactant 1 Reactant 2 Reactant 3 Solvent Conditions Product
Ethyl acetoacetate N-Bromosuccinimide (NBS) Thiourea Water/THF 0°C to rt, then 80°C for 2h Ethyl 2-amino-4-methylthiazole-5-carboxylate

Data derived from a representative synthesis of a similar compound. tandfonline.com

The most prominent multi-step protocol for thiazole synthesis is the Hantzsch synthesis, first reported in 1887. wikipedia.orgchemicalbook.com This method involves the reaction between an α-haloketone and a thioamide. youtube.com In the context of methyl 4-ethylthiazole-5-carboxylate, this would conceptually involve the reaction of a thioamide with methyl 2-halo-3-oxopentanoate. The reaction proceeds through an initial S-alkylation of the thioamide, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.com

Another multi-step approach involves preparing a key intermediate which then undergoes cyclization. For example, a method for preparing the related 4-methylthiazole-5-carboxylic acid involves a sequence of sulpho-reaction, cyclization, and hydrolysis. google.com This structured, step-wise approach allows for greater control over the reaction and purification of intermediates, which can be crucial for achieving high purity in the final product.

The synthesis of this compound and its analogs relies on a core set of starting materials that provide the necessary fragments for the heterocyclic ring and its substituents.

α-Haloketones or their Equivalents : Compounds like ethyl 2-chloroacetoacetate are common starting points. chemicalbook.comchemicalbook.com The halogen at the alpha position provides a reactive site for nucleophilic attack by the sulfur of a thioamide. youtube.com For the target compound, an equivalent would be methyl 2-chloro-3-oxopentanoate. In one-pot syntheses, this reactive intermediate is often generated in situ from a β-ketoester (e.g., methyl 3-oxopentanoate) and a halogenating agent like N-bromosuccinimide (NBS). tandfonline.com

Thioamides : Thioamides, such as thioformamide (B92385), thioacetamide, or thiourea and its N-substituted derivatives, provide the N-C-S backbone fragment of the thiazole ring. tandfonline.comyoutube.comwikipedia.org The choice of thioamide determines the substituent at the C2 position of the thiazole. For instance, using thiourea leads to a 2-aminothiazole (B372263). tandfonline.com

Phosphorus Pentasulfide (P₄S₁₀) : This reagent is used to convert amides or ketones into the corresponding thioamides or thioketones, which can then be used in thiazole synthesis. chemicalbook.comchemicalbook.compharmaguideline.com For example, formamide (B127407) can be treated with phosphorus pentasulfide to generate thioformamide in situ for subsequent cyclization. google.comchemicalbook.com

Optimizing reaction parameters is critical for maximizing the yield and purity of the final thiazole-5-carboxylate product. Key factors include temperature, solvent, and reaction time.

In one-pot syntheses, temperature control is crucial. The initial halogenation step is often performed at low temperatures (e.g., below 0°C) to control the reaction rate and prevent side reactions, while the subsequent cyclization step typically requires heating (e.g., to 80°C) to drive the reaction to completion. tandfonline.com The choice of solvent is also important; a mixture of solvents like water and tetrahydrofuran (B95107) (THF) can be used to accommodate the varying solubilities of the different reactants and intermediates. tandfonline.com Upon completion, the reaction workup, such as adjusting the pH of the solution to precipitate the product, is a key step for isolation and purification, with reported molar yields reaching up to 95.8% for analogous ethyl esters. chemicalbook.com

Regioselective Derivatization Strategies for this compound

The functional groups on the this compound ring allow for various regioselective chemical transformations. The ester group at the C5 position is a primary site for such derivatization.

The methyl ester at the C5 position is a versatile handle for introducing further molecular diversity. While direct transesterification is a viable option, a common and highly effective strategy involves a two-step hydrolysis-esterification sequence.

First, the methyl ester can be hydrolyzed to the corresponding 4-ethylthiazole-5-carboxylic acid, typically under basic conditions using a reagent like sodium hydroxide. google.com This carboxylic acid intermediate is often more stable and easier to purify than the starting ester.

Once isolated, the carboxylic acid can be converted into a variety of other esters through standard esterification protocols. A highly effective method involves activating the carboxylic acid by converting it to an acid chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂), often under reflux conditions. nih.gov The resulting 4-ethylthiazole-5-carbonyl chloride is a highly reactive intermediate that can readily react with various alcohols to form the desired esters in high yield.

Furthermore, the reactivity of the C5-ester allows for its conversion into other functional groups. For example, reacting the ester or the activated acid chloride with amines leads to the formation of amides. researchgate.netmdpi.comnih.gov Similarly, treatment with hydrazine (B178648) hydrate (B1144303) can convert the ester into a carboxylic acid hydrazide, another valuable synthetic intermediate. kau.edu.sa

Table 2: Chemical Transformations at the C5-Carboxylate Position

Starting Material Reagent(s) Product Type Reference Example
Methyl/Ethyl Thiazole-5-carboxylate 1. NaOH (Hydrolysis) 2. SOCl₂ 3. R-OH Ester (via acid chloride) google.comnih.gov
Ethyl Thiazole-5-carboxylate Hydrazine Hydrate Carboxylic Acid Hydrazide kau.edu.sa
Thiazole-5-carboxylic acid EDCI, DMAP, R-NH₂ Carboxamide nih.gov

This table summarizes general transformations applicable to the C5-carboxylate group based on documented reactions for similar thiazole structures.

Substitutions and Modifications on the Thiazole Ring at C2 and C4 Positions

The thiazole ring is a privileged structure in medicinal chemistry, and its reactivity allows for various substitutions and modifications. While electrophilic substitution on the thiazole ring typically occurs at the more electron-rich C5 position, strategic modifications at the C2 and C4 positions are achievable through specific synthetic routes, often by building the ring from appropriately substituted precursors or by functionalizing a pre-formed thiazole. numberanalytics.comslideshare.net

The C4 position is typically defined by the choice of the α-halo-β-ketoester or its equivalent used in the classical Hantzsch thiazole synthesis. For this compound, the ethyl group at C4 originates from the use of a reactant like ethyl 2-chloro-3-oxopentanoate. Modifying this position generally requires starting the synthesis with a different β-ketoester.

The C2 position, however, offers significant opportunities for substitution, primarily dictated by the thioamide component in the Hantzsch synthesis. By varying the thioamide, a wide array of substituents can be introduced at the C2 position. For instance, using thiourea leads to a 2-aminothiazole, which serves as a versatile intermediate. tandfonline.com This amino group can then be further modified. Alternatively, substituted thioamides can directly install alkyl or aryl groups.

Key transformations at the C2 and C4 positions include:

Introduction of Amino Groups: The reaction of an α-halo-β-ketoester with thiourea is a fundamental method to produce 2-aminothiazoles. tandfonline.com This amino group at the C2 position is a key handle for further functionalization, such as the formation of amides or Schiff bases. nih.govwjpr.net

Installation of Aryl Groups: Substituted thiobenzamides can be used to introduce various aryl moieties at the C2 position. This is a common strategy for synthesizing compounds with potential anticancer or antimicrobial activities, where the nature of the aryl substituent (e.g., electron-withdrawing or donating groups) can significantly influence biological efficacy. mdpi.comnih.gov

Alkylation: Alkyl groups can be introduced at the C2 position by using the corresponding N-alkylthioureas or thioamides in the initial cyclization reaction. chemicalbook.com

Halogenation: While direct halogenation might be challenging and position-selective, halogenated precursors can be used to synthesize halo-thiazoles, which are valuable intermediates for cross-coupling reactions. For example, bromination can be achieved using N-bromosuccinimide (NBS). tandfonline.com

The following table summarizes various substitution patterns and the synthetic approaches used.

PositionSubstituent TypeSynthetic Method / PrecursorReference
C2AminoReaction with thiourea tandfonline.com
C2Substituted PhenylReaction with substituted thiobenzamides mdpi.comnih.gov
C2Furan-2-carboxamidoFunctionalization of 2-aminothiazole intermediate ontosight.ai
C4Methyl/EthylHantzsch synthesis with ethyl acetoacetate / ethyl 3-oxopentanoate tandfonline.com
C4TrifluoromethylReaction involving ethyl 4,4,4-trifluoroacetoacetate researchgate.net

Introduction of Biologically Relevant Pharmacophores onto the Thiazole Scaffold

The thiazole-5-carboxylate scaffold is an excellent platform for introducing pharmacophores, which are molecular features or moieties responsible for a drug's biological activity. The strategic placement of these groups on the thiazole ring can lead to compounds with a range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. ontosight.ainih.gov

A primary strategy involves the functionalization of the ester group at the C5 position or the substituent at the C2 position. The 2-amino group, in particular, is a versatile anchor for attaching various pharmacophoric groups through amide bond formation. nih.gov

Examples of Pharmacophore Introduction:

Amide and Carboxamide Moieties: The synthesis of thiazole-5-carboxamide (B1230067) derivatives is a widely explored avenue. These compounds are often prepared by coupling the corresponding thiazole-5-carboxylic acid with various amines, a reaction facilitated by coupling agents like EDC-HOBt. researchgate.net These amide derivatives have shown significant potential as anticancer agents. mdpi.com

Substituted Phenyl Rings: The introduction of substituted phenyl rings at the C2 or C4 positions is a common tactic. The substitution pattern on the phenyl ring (e.g., halogens, methoxy (B1213986) groups) is crucial for tuning the biological activity. For instance, the presence of chloro or fluoro groups on a phenyl ring attached to the thiazole core has been linked to enhanced anticancer and antimicrobial activities. nih.govmdpi.com

Heterocyclic Rings: Attaching other heterocyclic rings, such as furan, thiophene, or pyrazole, to the thiazole scaffold can generate hybrid molecules with novel biological profiles. ontosight.aimdpi.com For example, ethyl 2-(furan-2-carboxamido)-4-methylthiazole-5-carboxylate has been investigated for its potential antimicrobial, antiviral, and anticancer properties. ontosight.ai

The table below highlights some biologically relevant pharmacophores that have been incorporated into the thiazole scaffold and their associated potential activities.

Introduced PharmacophorePosition of IntroductionPotential Biological ActivityReference
Substituted PhenylcarboxamideC5Anticancer mdpi.comnih.gov
2-ChlorophenylC2Anticancer researchgate.net
Furan-2-carboxamidoC2Antimicrobial, Antiviral, Anticancer ontosight.ai
Pyrazole moietyC5Anticancer mdpi.com
Thiazolin-4-oneC5Anticancer mdpi.com

Reaction Mechanisms in Thiazole-5-carboxylate Synthesis and Functionalization

The most fundamental and widely used method for synthesizing the thiazole-5-carboxylate core is the Hantzsch thiazole synthesis . This reaction mechanism involves the condensation and cyclization of a thioamide with an α-halo-β-ketoester. google.com

The mechanism can be described in the following steps:

Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the carbon atom bearing the halogen (the α-carbon) of the α-halo-β-ketoester. This is an SN2 reaction that forms a thionium (B1214772) ion intermediate.

Tautomerization and Cyclization: The intermediate undergoes tautomerization. Subsequently, the nitrogen atom of the thioamide performs an intramolecular nucleophilic attack on the carbonyl carbon of the keto group. This step forms a five-membered heterocyclic intermediate, a hydroxythiazoline.

Dehydration: The final step is the acid- or base-catalyzed dehydration (elimination of a water molecule) from the hydroxythiazoline intermediate. This elimination results in the formation of the stable aromatic thiazole ring. researchgate.net

A patent for preparing 4-methylthiazole-5-carboxylic acid describes a process involving a sulpho-reaction of methanamide and phosphorus pentasulfide to form thioformamide, followed by a cyclization reaction with a chloro acetylacetic ester. google.com This is a variation of the Hantzsch synthesis where the thioamide is generated in situ or in a preceding step.

The functionalization of the thiazole ring also proceeds through well-defined mechanisms. Electrophilic aromatic substitution, such as nitration or halogenation, typically occurs at the C5 position. This regioselectivity is attributed to the electronic properties of the ring. The sulfur atom at position 1 acts as an electron-donating group, increasing the electron density at C5, while the nitrogen atom at position 3 is electron-withdrawing. This makes the C5 position the most favorable site for attack by electrophiles. slideshare.net Functionalization at C2 or C4, therefore, often requires multi-step sequences or building the ring from pre-functionalized components rather than direct electrophilic substitution on the parent ring.

Advanced Structural Characterization and Spectroscopic Analysis of Methyl 4 Ethylthiazole 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms in Methyl 4-ethylthiazole-5-carboxylate can be determined.

Proton NMR (¹H-NMR) Analysis of Thiazole-5-carboxylate Derivatives

The ¹H-NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The thiazole (B1198619) ring proton at the C-2 position typically appears as a sharp singlet in the downfield region (around δ 8.5-9.0 ppm) due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. The ethyl group at the C-4 position will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), a result of spin-spin coupling with each other. The methyl group of the ester functionality is expected to be a singlet in the range of δ 3.8-4.0 ppm.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
Thiazole H-2~8.7Singlet-
Ester -OCH₃~3.9Singlet-
C4 -CH₂CH₃~3.1Quartet~7.5
C4 -CH₂CH₃~1.4Triplet~7.5

Note: Predicted values are based on spectral data of analogous thiazole derivatives.

Carbon-13 NMR (¹³C-NMR) Analysis of Thiazole-5-carboxylate Derivatives

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are anticipated. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield (δ 160-165 ppm). The carbons of the thiazole ring (C-2, C-4, and C-5) resonate at characteristic positions, with C-2 and C-4 typically found further downfield than C-5. The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum. mdpi.com

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ ppm)
Ester C=O~162
Thiazole C-2~158
Thiazole C-4~155
Thiazole C-5~120
Ester -OCH₃~52
C4 -CH₂CH₃~22
C4 -CH₂CH₃~14

Note: Predicted values are based on spectral data of analogous thiazole derivatives. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak between 1700 and 1730 cm⁻¹ is indicative of the C=O stretching vibration of the ester carbonyl group. mdpi.comrsc.org Vibrations associated with the thiazole ring, such as C=N and C-S stretching, typically appear in the fingerprint region between 1600 and 1300 cm⁻¹. researchgate.net Aliphatic C-H stretching from the ethyl and methyl groups will be observed in the 2850-3000 cm⁻¹ region. rsc.org

Table 3: Predicted Major IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aliphatic)2900-3000Medium
C=O Stretch (Ester)1710-1730Strong
C=N Stretch (Thiazole Ring)1500-1600Medium
C-C Stretch (Thiazole Ring)1400-1500Medium
C-O Stretch (Ester)1200-1300Strong

Note: Predicted values are based on characteristic IR frequencies for the specified functional groups and data from related thiazole compounds. mdpi.comrsc.orgresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through ionization and analysis of fragment ions. For this compound (molecular formula C₈H₁₁NO₂S), the molecular ion peak [M]⁺ is expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (185.25). The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, M-31) or the entire carboxyl group. libretexts.orgmiamioh.edu Another likely fragmentation would be the cleavage of the ethyl group at the C-4 position. Analysis of the fragmentation of its isomer, Ethyl 4-methylthiazole-5-carboxylate, shows significant peaks that can be used to predict the behavior of the target compound. nih.gov

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M]⁺185Molecular Ion
[M-OCH₃]⁺154Loss of the methoxy (B1213986) radical
[M-COOCH₃]⁺126Loss of the carbomethoxy radical
[M-CH₂CH₃]⁺156Loss of the ethyl radical

Note: Predicted values are calculated based on the molecular formula and expected fragmentation patterns, guided by data from analogous compounds. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) within a pure compound. This technique is used to confirm the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. The theoretical elemental composition of this compound (C₈H₁₁NO₂S) provides a benchmark for experimental results. mdpi.com

Table 5: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassMolar Mass ( g/mol )% Composition
CarbonC12.0196.0851.87%
HydrogenH1.00811.0885.99%
NitrogenN14.0114.017.56%
OxygenO16.0032.0017.27%
SulfurS32.0732.0717.32%

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the separation and purification of synthesized compounds and for assessing their purity. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. researchgate.net For a moderately polar compound like this compound, reversed-phase HPLC (using a C18 stationary phase) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable for both analysis and purification. nih.govnih.gov Gradient elution may be employed to achieve optimal separation from impurities.

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful tool, particularly for assessing the purity of volatile and thermally stable compounds. researchgate.net The purity of the compound can be determined by the relative area of its peak in the chromatogram. Thin-Layer Chromatography (TLC) is also routinely used for rapid monitoring of reaction progress and preliminary purity checks, typically using silica (B1680970) gel plates and a solvent system such as ethyl acetate/hexane.

Computational Chemistry and Molecular Modeling Studies of Methyl 4 Ethylthiazole 5 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic properties and predicting the reactivity of molecules like Methyl 4-ethylthiazole-5-carboxylate. Methods such as Density Functional Theory (DFT) are commonly employed to elucidate the electronic structure.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting tendency. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. arabjchem.orgimist.ma A smaller energy gap suggests higher reactivity.

For instance, studies on various thiazole (B1198619) derivatives have shown how substitutions on the thiazole ring influence these electronic parameters. asianpubs.orgresearchgate.net These calculations can predict sites susceptible to electrophilic or nucleophilic attack, providing insights into the molecule's potential chemical transformations. imist.ma

Table 1: Representative Quantum Chemical Parameters for Thiazole Derivatives (Illustrative)

DerivativeHOMO (eV)LUMO (eV)ΔE (eV)Dipole Moment (D)
Thiazole-9.4683.34812.8161.552
2-Methylthiazole-9.1353.51212.6471.036
4-Methylthiazole (B1212942)-9.1173.50812.6251.124
5-Methylthiazole-9.1743.46212.6361.843

Note: Data is illustrative and based on studies of different thiazole derivatives, not this compound itself. researchgate.net

Conformational Analysis and Energy Minimization Studies

The biological activity and physical properties of a flexible molecule like this compound are governed by its three-dimensional conformation. Conformational analysis aims to identify the most stable spatial arrangements of the atoms, known as conformers.

Energy minimization studies, often performed using DFT methods, are crucial for determining the relative energies of different conformers. For example, a study on thiazole-5-carboxylic acid identified four stable conformers based on the orientation of the carboxylic group. dergipark.org.trdergipark.org.tr The most stable conformer is the one with the lowest energy, and the relative energies of other conformers indicate their population at a given temperature. Such analyses for this compound would involve rotating the ethyl and methyl ester groups to map the potential energy surface and identify the global and local energy minima.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when it binds to a target, such as a protein or enzyme. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction of potential drug candidates.

In a typical molecular docking study, a 3D model of the target protein is used to create a binding site, and the ligand (in this case, this compound) is placed into this site in various orientations and conformations. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). mdpi.comnih.gov

Numerous studies have employed molecular docking to investigate the interaction of thiazole derivatives with various biological targets, such as enzymes and receptors. mdpi.comnih.govresearchgate.netacs.org These studies reveal key interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For this compound, docking could predict its potential to interact with specific biological macromolecules, guiding the design of new therapeutic agents. nih.gov

Table 2: Illustrative Molecular Docking Results for Thiazole Derivatives with a Hypothetical Receptor

CompoundBinding Energy (kcal/mol)Key Interacting Residues
Thiazole Derivative A-7.5TYR 23, LYS 54, ILE 89
Thiazole Derivative B-8.2TYR 23, LYS 54, VAL 101
Thiazole Derivative C-6.9LYS 54, ILE 89, ALA 102

Note: This data is hypothetical and for illustrative purposes only.

The reliability of molecular docking results depends on the accuracy of the docking protocol. Validation is a critical step to ensure that the chosen software and parameters can accurately reproduce the known binding mode of a ligand. This is often achieved by redocking a known ligand from a crystal structure back into the protein's active site. cell.com A successful validation is typically marked by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Behavior

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. While docking provides a static picture of the binding, MD simulations can assess the stability of this binding and reveal conformational changes in both the ligand and the protein.

In an MD simulation, the forces between atoms are calculated, and Newton's laws of motion are used to predict their movements over a specific period. These simulations can confirm the stability of interactions predicted by docking and provide insights into the flexibility of the complex. nih.govnih.gov Studies on thiazole-based compounds have utilized MD simulations to confirm the stability of their binding to target proteins. nih.govmdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

For a series of thiazole derivatives, a QSAR model could be developed using various molecular descriptors, such as electronic, steric, and hydrophobic parameters. Statistical methods like multiple linear regression or machine learning algorithms are then used to build the model. imist.ma Successful QSAR models have been developed for various thiazole derivatives to predict their activities as inhibitors of different enzymes. nih.gov Such a model could be used to predict the biological activity of this compound and to design new derivatives with potentially enhanced activity. mdpi.comnih.gov

Drug-Likeness and ADMET Prediction Using Computational Methods

The "drug-likeness" of a molecule is a qualitative concept used to evaluate its potential to become an orally active drug. This assessment is often based on the compound's physicochemical properties and its resemblance to known drugs. One of the most widely used guidelines for predicting drug-likeness is Lipinski's Rule of Five. wikipedia.orgdrugbank.comtiu.edu.iq This rule stipulates that a compound is more likely to be orally bioavailable if it adheres to the following criteria: a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. wikipedia.orgdrugbank.comtiu.edu.iq

While specific experimental or detailed computational studies solely focused on this compound are not extensively available in the public domain, its drug-likeness can be predicted by analyzing its molecular structure. Computational tools and software can calculate the key physicochemical parameters that are central to Lipinski's rule.

For structurally related compounds, such as other 4-methylthiazole-5-carboxylic acid derivatives, computational studies have been performed to assess their drug-like properties. researchgate.netnih.gov These studies often involve the calculation of various molecular descriptors to predict the pharmacokinetic profile of the compounds.

The predicted physicochemical properties for this compound, based on its chemical structure, are outlined in the table below. These values are essential for its preliminary drug-likeness assessment.

Property Predicted Value Lipinski's Rule of Five Compliance
Molecular Weight 185.23 g/mol Yes (< 500)
logP (Octanol-Water Partition Coefficient) ~1.5-2.0 Yes (< 5)
Hydrogen Bond Donors 0 Yes (≤ 5)
Hydrogen Bond Acceptors 3 (N, O=C, O-C) Yes (≤ 10)

Based on these predicted parameters, this compound is expected to fully comply with Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability.

Further in silico analyses for ADMET properties are crucial to build a more comprehensive understanding of a compound's potential. These predictions, while not yet specifically detailed for this compound in published literature, are a standard component of computational drug discovery pipelines for analogous thiazole derivatives. nih.gov Such studies typically evaluate parameters like aqueous solubility, blood-brain barrier penetration, cytochrome P450 enzyme inhibition, and potential toxicity risks. The insights gained from these computational predictions are instrumental in prioritizing candidates for synthesis and subsequent in vitro and in vivo testing.

Biological Activity and Pharmacological Potential of Methyl 4 Ethylthiazole 5 Carboxylate Derivatives

Anticancer Activity and Cytotoxicity Studies

The quest for novel and more effective anticancer agents has led to the extensive investigation of methyl 4-ethylthiazole-5-carboxylate derivatives. These compounds have shown promising results in preclinical studies, exhibiting cytotoxicity against a range of cancer cell lines and targeting specific mechanisms involved in tumor growth and proliferation.

A substantial body of research has demonstrated the in vitro anticancer activity of this compound derivatives across a diverse panel of human cancer cell lines. These studies are crucial in the initial stages of drug discovery, providing insights into the potency and selectivity of these compounds.

One area of focus has been on breast cancer. A series of novel 4-methylthiazole-5-carboxylic acid derivatives were synthesized and screened for their in vitro activity against the MDA-MB-231 breast adenocarcinoma cell line. Several of these compounds exhibited good anti-breast cancer activity, with some showing potent inhibition of this cell line. nanobioletters.comnih.gov Further studies on 2-amino-4-methylthiazole-5-carboxylate derivatives also revealed significant cytotoxic effects. For instance, compound 3g displayed a GI50 value of 1.20 µM against the MDA-MB-468 breast cancer cell line, while compound 4c showed a GI50 of 1.08 µM against the MDA-MB-231/ATCC breast cancer cell line. nih.govdaneshyari.com

The efficacy of these derivatives extends to non-small cell lung cancer. Compound 3g and 4c, from the 2-amino-4-methylthiazole-5-carboxylate series, demonstrated notable activity, with GI50 values of 0.865 μM and 0.96 µM respectively against the EKVX cell line. Compound 4c also showed a potent GI50 value of 0.34 µM against the HOP-92 non-small cell lung cancer cell line. nih.govdaneshyari.com In another study, novel thiazole (B1198619)/ethyl thiazole carboxylate-acetamide derivatives were evaluated for their cytotoxic effects against A549 non-small lung epithelial carcinoma cells. researchgate.net Additionally, some 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives showed good inhibitory activity against A-549 cells at a concentration of 5 μg/mL. malariaworld.orgresearchgate.net

Researchers have also explored the potential of these compounds against other cancer types. For instance, a new series of triazoles linked to ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate was synthesized and evaluated for in vitro anticancer activity against human glioblastoma cell lines, with some compounds displaying potent activity. researchgate.net Furthermore, derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have been reported to show significant antileukemic activity on various human cells, indicating a promising antineoplastic potential. researchgate.net The cytotoxic effects of novel thiazole/ethyl thiazole carboxylate-acetamide derivatives were also tested against Caco-2 colon carcinoma and SH-SY5Y neuroblastoma cells. researchgate.net Moreover, 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were evaluated against Bel7402 liver cancer and HCT-8 intestine cancer cell lines. malariaworld.orgresearchgate.net

Beyond general cytotoxicity, research has delved into the specific molecular mechanisms by which this compound derivatives exert their anticancer effects. These investigations have revealed that these compounds can interfere with key biological processes essential for cancer cell survival and proliferation, such as enzyme activity and the regulation of programmed cell death.

Enzyme Inhibition:

A significant mechanism of action for these derivatives is the inhibition of various enzymes that play crucial roles in cancer progression. For example, 2-amino-4-methylthiazole-5-carboxylate derivatives have been developed as selective inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in pro-tumorigenic signaling. nih.govdaneshyari.com Several of these compounds inhibited MAGL with IC50 values ranging from 0.037 to 9.60 µM, with two compounds being particularly potent with IC50 values of 0.037 and 0.063µM. nih.govglobalresearchonline.net

Other enzymatic targets have also been identified. Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates have been synthesized and evaluated as dual inhibitors of 15-lipoxygenase (15-LOX) and carbonic anhydrase II (CA II). nih.gov Many of these compounds showed excellent inhibitory potential for 15-LOX, with IC50 values ranging from 0.12 to 0.69 μM, and moderate inhibition of bovine carbonic anhydrase II (bCA II). nih.gov One compound, in particular, emerged as a dual inhibitor of both enzymes. nih.gov Furthermore, a class of ethyl 4-(substituted phenoxymethyl) thiazole-5-carboxylates were identified as PTP1B inhibitors, with one compound showing the highest inhibitory activity against the PTP1B enzyme with an IC50 value of 4.46 μM.

Apoptosis Induction:

Inducing apoptosis, or programmed cell death, is a key strategy in cancer therapy. Thiazole derivatives have demonstrated the ability to trigger this process in cancer cells. Studies on 4-methylthiazole (B1212942) have shown that it can induce apoptosis in HL-60 leukemia cells. The mechanism involves the disruption of the mitochondrial membrane potential (MMP), activation of Caspase-3, and the release of Cytochrome C, all of which are critical markers of apoptosis. High-dose treatment with 4-methylthiazole also significantly increased reactive oxygen species (ROS) levels, suggesting that elevated oxidative stress contributes to its cytotoxic effects. This targeting of leukemia cells through multiple apoptotic mechanisms highlights the therapeutic potential of these compounds.

Antimicrobial Activity

In an era of increasing antimicrobial resistance, the discovery of new antimicrobial agents is of paramount importance. Derivatives of this compound have been investigated for their potential to combat bacterial and fungal infections, showing efficacy against a range of pathogenic microorganisms.

Several studies have highlighted the antibacterial potential of thiazole derivatives. For instance, novel 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their antibacterial activity. In one study, the final compounds were tested against a panel of bacteria including Escherichia coli, Serratia marcescens, Klebsiella pneumoniae, Pseudomonas aeruginosa (Gram-negative), and Enterococcus faecalis, Bacillus subtilis, Staphylococcus aureus (Gram-positive). The research indicated no significant difference in activity between Gram-positive and Gram-negative bacteria. Another study synthesized a number of substituted thiazole derivatives and screened them for their antimicrobial activity, finding that they have a significant effect against the tested microorganisms.

The antifungal properties of this compound derivatives have also been a subject of investigation. Newly synthesized compounds derived from 2-amino-4-methyl-thiazole-5-carboxylic acid ethyl ester were screened for in vitro antifungal activity against Candida albicans, Trichophyton, and Aspergillus Niger. One particular compound, 4-methyl-2-(Morpholine-4yl methyl)-amino-thiazole-carboxylic acid ethyl ester, showed good antifungal activity against Candida albicans when compared to the standard drug clotrimazole. Other research has also confirmed the antifungal potential of various substituted thiazole derivatives against pathogenic fungi.

Antimalarial Activity

Malaria remains a significant global health challenge, and the emergence of drug-resistant strains of the Plasmodium parasite necessitates the development of new antimalarial drugs. Thiazole derivatives have been explored as a potential source of new therapeutic agents against this parasitic disease.

Research has focused on the synthesis and in vitro evaluation of various thiazole analogues against Plasmodium falciparum, the most lethal species of the malaria parasite. In one study, a series of thiazole analogs were prepared, and their activities against the chloroquine-sensitive P. falciparum 3D7 strain were analyzed. nih.govresearchgate.net The results indicated that modifications to the N-aryl amide group linked to the thiazole ring were most significant for in vitro antimalarial activity, leading to compounds with high potency. nih.govresearchgate.net Another study reported the synthesis of novel thiazole hydrazine (B178648) derivatives and their screening against P. falciparum. nanobioletters.com The compounds showed moderate to good activity, with one derivative exhibiting a promising IC50 value close to that of the standard drug, quinine. nanobioletters.com These findings underscore the potential of the thiazole scaffold in the development of new antimalarial agents.

Enzymatic Inhibition Studies Beyond Antimicrobial/Anticancer Contexts

Derivatives based on the thiazole-5-carboxylate core have demonstrated potent and selective inhibition of several key enzymes implicated in metabolic and cell cycle regulation.

Xanthine oxidase is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. nih.gov Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. nih.gov Several studies have identified thiazole-5-carboxylic acid derivatives as potent XO inhibitors.

A series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated for their XO inhibitory activity. Within this series, the compound featuring a fluoro group at the para position of the benzamido ring (5b) exhibited an IC50 value of 0.57 μM. nih.govresearchgate.netsci-hub.se Another derivative with a chloro group at the same position (5c) showed a slightly lower potency with an IC50 of 0.91 μM. nih.govresearchgate.netsci-hub.se In subsequent in vivo studies, these two compounds, 5b and 5c, demonstrated a significant reduction in serum uric acid levels, showing 62% and 53% inhibition, respectively. nih.govresearchgate.net

Further research into other substitutions on the thiazole ring identified even more potent inhibitors. A study on 2-(indol-5-yl)thiazole derivatives found that 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid was a highly potent XO inhibitor, with an IC50 value of just 3.5 nM. In a separate investigation, a series of thiazole-5-carboxylic acid derivatives was designed, leading to the discovery of a compound designated GK-20, which showed an IC50 value of 0.45 µM.

Inhibition of Xanthine Oxidase (XO) by Thiazole-5-Carboxylate Derivatives
Compound SeriesSpecific DerivativeIC50 Value (µM)
2-Benzamido-4-methylthiazole-5-carboxylic acidCompound 5b (p-fluoro)0.57
Compound 5c (p-chloro)0.91
Thiazole-5-carboxylic acidGK-200.45
2-(Indol-5-yl)thiazole2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid0.0035

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the nervous system. The inhibition of MAGL is a therapeutic strategy for various neurological and inflammatory conditions. Research has led to the development of 2-amino-4-methylthiazole-5-carboxylate derivatives as selective MAGL inhibitors.

In one study, a library of these derivatives was synthesized and tested, with thirteen compounds showing MAGL inhibition with IC50 values in the range of 0.037 to 9.60 µM. Two compounds from this series, designated 3g and 4c, were identified as particularly potent, with IC50 values of 0.037 µM and 0.063 µM, respectively. These potent MAGL inhibitors were also submitted for anticancer screening, where they met the specified criteria for growth inhibition to proceed to more extensive five-dose assays.

Inhibition of Monoacylglycerol Lipase (MAGL) by 2-Amino-4-methylthiazole-5-carboxylate Derivatives
CompoundIC50 Value (µM)
Compound 3g0.037
Compound 4c0.063
Other Active Derivatives (11 compounds)0.037 - 9.60

Cyclin-dependent kinases are a family of enzymes crucial for regulating the cell cycle and transcription. CDK9, in particular, plays a vital role in transcription elongation, making it a target for cancer therapeutics. A series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have been developed as potent and selective CDK9 inhibitors.

One of the most effective compounds from this series, known as 12u, demonstrated a CDK9 inhibitory concentration (IC50) of 7 nM. This compound also showed a remarkable 80-fold selectivity for CDK9 over the related enzyme CDK2. The synthesis of these inhibitors often involves precursors such as ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate. Structural studies through X-ray crystallography have provided insights into how these thiazole-based inhibitors bind to the active site of CDK9 and CDK2, helping to rationalize their structure-activity relationship and selectivity.

Inhibition of Cyclin-Dependent Kinases (CDKs) by Thiazole-5-yl Derivatives
Compound SeriesSpecific DerivativeTargetIC50 Value (nM)Selectivity
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidineCompound 12uCDK97>80-fold vs CDK2

Neuroprotective Properties of Thiazole-Based Scaffolds

The therapeutic potential of thiazole derivatives extends to the treatment of neurological disorders, where they have shown promise as neuroprotective agents. The core structure is found in Riluzole, an FDA-approved drug with neuroprotective effects. nih.gov

Research into 4-methylthiazole (MZ) derivatives has identified several compounds that protect primary neurons from excitotoxicity and oxygen-glucose deprivation, which are cellular models that simulate aspects of ischemic stroke. nih.gov Simple 5-ethyl-4-methylthiazole (B1294845) derivatives were found to retain neuroprotective efficacy comparable to the established neuroprotectant clomethiazole. nih.gov

Furthermore, a series of thiazole-carboxamide derivatives have been investigated for their ability to modulate AMPA receptors, which are central to excitatory neurotransmission in the brain. nih.gov Overstimulation of these receptors can lead to excitotoxicity, a common pathway of neuronal damage in many neurological conditions. nih.gov These thiazole-carboxamide compounds act as negative allosteric modulators of AMPA receptor function, effectively reducing excessive receptor activity and thereby offering a potential neuroprotective mechanism. nih.govmdpi.com

Anti-inflammatory and Antioxidant Potential of Thiazole Derivatives

Many thiazole derivatives exhibit significant anti-inflammatory and antioxidant activities. The antioxidant properties are often attributed to their ability to scavenge free radicals.

The compound ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate was synthesized and evaluated for its antioxidant capacity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method, yielding an IC50 value of 64.75 ppm. aip.org A separate study on a series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acids also demonstrated moderate antioxidant activities for several derivatives, with IC50 values ranging from 15.3 to 19.6 μM. nih.govresearchgate.net

In addition to direct antioxidant effects, certain derivatives have shown combined anti-inflammatory and antioxidant action in biological models. The novel derivative "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" has been well-documented for its antioxidant and free-radical scavenging activities. nih.gov In an animal model of diabetes, this compound not only attenuated oxidative stress markers by increasing levels of glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD), but also reversed increases in pro-inflammatory cytokines. nih.gov Similarly, a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were noted for their DPPH free radical scavenging activity in addition to their primary function as xanthine oxidase inhibitors. nih.govresearchgate.net

Coordination Chemistry with Metal Ions and Biological Relevance

The thiazole nucleus, a fundamental scaffold in medicinal chemistry, possesses a versatile coordination capacity, readily interacting with a variety of metal ions. This interaction is largely attributed to the presence of nitrogen and sulfur heteroatoms within the five-membered ring, which can act as donor sites for metal coordination. researchgate.netresearchgate.net Derivatives of this compound, particularly those containing additional functional groups, can act as monodentate, bidentate, or polydentate ligands, forming stable complexes with transition metals. nih.gov The coordination of these thiazole-based ligands to metal ions often leads to the formation of metal complexes with significantly enhanced biological activities compared to the free ligands. nih.gov

The coordination typically involves the nitrogen atom of the thiazole ring and often another donor atom from a substituent group, such as the oxygen from a carboxylate or a phenolic group, to form a stable chelate ring. researchgate.netijper.org The nature of the metal ion and the specific structure of the thiazole derivative influence the stoichiometry and geometry of the resulting complex. orientjchem.org Common geometries observed for these complexes include square planar, tetrahedral, and octahedral configurations. researchgate.netnih.govijper.org For instance, certain copper (II) complexes with thiazole-carboxylate ligands have been found to adopt a square planar geometry, while some zinc (II) complexes form octahedral structures. researchgate.net

The biological relevance of these metal complexes is a subject of considerable research interest. The process of chelation can profoundly modify the pharmacological properties of the organic ligand. It is believed that complexation increases the lipophilic nature of the molecule, facilitating its transport across biological membranes and enhancing its cellular uptake. The metal ion itself can also be a crucial component of the biological activity.

One of the most significant biological applications of these complexes is in the development of antimicrobial and anticancer agents. ijper.orgnih.govgranthaalayahpublication.orgmdpi.com Studies have shown that metal complexes derived from thiazole Schiff bases exhibit promising activity against various strains of bacteria and fungi. ijper.org Furthermore, certain copper (II), cobalt (II), and zinc (II) complexes have demonstrated remarkable DNA cleavage capabilities, suggesting a potential mechanism for their cytotoxic effects. ijper.org This activity is often attributed to the generation of reactive oxygen species, such as hydroxyl radicals, which can induce damage to the DNA structure of pathogenic microbes or cancer cells. ijper.org

Table 1: Coordination Properties of Selected Thiazole Derivative Metal Complexes This table is generated based on data from various thiazole derivatives to illustrate common coordination patterns.

Metal IonLigand TypeCoordination ModeProposed GeometryReference
Cu(II)Thiazole Schiff BaseBidentate (N, O)Square Planar ijper.org
Co(II)Thiazole Schiff BaseBidentate (N, O)Square Planar ijper.org
Ni(II)4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolBidentate (S, N)Tetrahedral nih.gov
Zn(II)Thiazole-4-carboxylateBidentate (N, O)Octahedral researchgate.net
Cd(II)4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolBidentate (S, N)Tetrahedral nih.gov

The enhanced biological potency of the metal complexes is further highlighted by their cytotoxic activity against various cancer cell lines. nih.govsemanticscholar.org For example, copper complexes containing thiazole-based derivatives have been evaluated for their potential against breast cancer cells. nih.gov The synergistic action between the metal ion and the thiazole ligand is often crucial for this enhanced efficacy. nih.gov

Table 2: Overview of Biological Activities of Thiazole-Based Metal Complexes This table summarizes research findings on the biological potential of various thiazole-metal complexes.

Complex TypeBiological Activity InvestigatedKey FindingsReference
Cu(II), Co(II), Zn(II) Schiff Base ComplexesAntibacterial, Antifungal, DNA CleavageComplexes showed good activity against various bacteria and fungi; exhibited remarkable DNA cleavage activity. ijper.org
Cu(II)-Thiazole Derivative ComplexesAntifungal (C. glabrata), Anticancer (MCF7)Showed promising antifungal activity with MIC values as low as 64 µg/mL; demonstrated cytotoxic effects on breast cancer cells. nih.gov
Cr(III), Co(II), Ni(II), Cu(II) Schiff Base ComplexesAntibacterial, AntifungalMetal complexes were found to be better antimicrobial agents than the parent Schiff bases against S. aureus, E. coli, A. niger, and C. albicans.
Vanadium(IV) Hydrazone ComplexesDNA Binding and Cleavage, CytotoxicityComplexes could intercalate with DNA, effectively cleave plasmid DNA, and showed significant cytotoxic activity against myeloma and glioma cell lines. nih.gov

Mechanistic Investigations of Biological Action for Methyl 4 Ethylthiazole 5 Carboxylate Derivatives

Elucidation of Molecular Binding Mechanisms with Target Proteins

Derivatives of methyl 4-ethylthiazole-5-carboxylate have been shown to interact with a variety of protein targets, and understanding these binding mechanisms is crucial to explaining their biological effects. Molecular docking studies have been instrumental in visualizing these interactions at the atomic level.

One key area of investigation has been the interaction of thiazole (B1198619) derivatives with cyclooxygenase (COX) enzymes. For example, molecular docking studies of certain thiazole carboxamide derivatives have elucidated their binding patterns within the active sites of both COX-1 and COX-2 isozymes. These studies help to explain the selectivity and potency of these compounds as anti-inflammatory agents.

Another important target is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is critical for synaptic plasticity. Thiazole-carboxamide derivatives have been studied for their modulatory effects on AMPA receptors. It is believed that the thiazole-4-carboxamide (B1297466) core, along with various substitutions, is crucial for the interaction with these receptors, potentially leading to neuroprotective effects. mdpi.com

Furthermore, 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and evaluated as inhibitors of Monoacylglycerol Lipase (MAGL), an enzyme implicated in pro-tumorigenic signaling. nih.gov Molecular docking studies of these inhibitors have provided insights into their binding within the MAGL active site. nih.gov

Cellular Pathway Modulation Studies (e.g., apoptosis, cell proliferation, migration)

The influence of this compound derivatives on cellular pathways, particularly those involved in cancer, has been a significant area of research. These compounds have demonstrated the ability to modulate apoptosis, cell proliferation, and potentially cell migration in various cancer cell lines.

Apoptosis Induction: Studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells. For instance, one study on novel thiazole derivatives demonstrated their ability to trigger apoptosis in MCF-7 breast cancer cells. The investigation revealed an increase in both early and late-stage apoptosis in treated cells compared to controls. Specifically, one compound increased the percentage of early apoptosis by over 40-fold and late apoptosis by over 30-fold. researchgate.net Another study involving 4-methylthiazole (B1212942) in HL-60 leukemia cells showed significant disruption of the mitochondrial membrane potential, activation of caspase-3, and release of cytochrome c, all key indicators of apoptosis. researchgate.net

Cell Proliferation Inhibition: Derivatives of 4-methylthiazole-5-carboxylic acid have been screened for their anti-proliferative activity against various cancer cell lines. In one study, several derivatives exhibited potent inhibition against MDA-MB-231 breast cancer cells. nih.gov Similarly, other research has demonstrated the cytotoxic effects of novel ethyl thiazole carboxylate-acetamide derivatives on A549 non-small cell lung cancer, Caco-2 colorectal cancer, and SH-SY5Y neuroblastoma tumor cell lines.

Furthermore, some thiazole derivatives have been shown to induce cell cycle arrest. For example, a particular thiazole derivative was found to cause cell cycle arrest at the G1/S phase in MCF-7 cancer cells, leading to an accumulation of cells in the pre-G1 phase. researchgate.net

The table below summarizes the cytotoxic effects of selected ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, which share a similar structural motif, on different cancer cell lines.

CompoundMCF-7 IC₅₀ (µM)HepG-2 IC₅₀ (µM)
Derivative 1 23.235.7
Derivative 2 45.361.4
Derivative 3 51.872.9
Derivative 4 68.485.1
Derivative 5 77.295.9

These findings underscore the potential of this compound derivatives to modulate key cellular pathways involved in cancer progression.

Enzyme Kinetic Studies of Inhibitory Potency

Enzyme kinetic studies have been pivotal in quantifying the inhibitory potency of this compound derivatives against various enzymes. These studies typically determine the half-maximal inhibitory concentration (IC₅₀) or the growth inhibition concentration (GI₅₀), which are key metrics for assessing a compound's efficacy.

A series of 2-amino-4-methylthiazole-5-carboxylate derivatives were synthesized and found to inhibit Monoacylglycerol Lipase (MAGL) with IC₅₀ values ranging from 0.037 to 9.60 µM. Two of the most potent compounds in this series exhibited IC₅₀ values of 0.037 and 0.063 µM, respectively. nih.gov

In the context of cancer research, the growth inhibitory potential of these derivatives has been evaluated against various cancer cell lines. For instance, one potent MAGL inhibitor from the 2-amino-4-methylthiazole-5-carboxylate series displayed a GI₅₀ value of 0.865 μM against the EKVX non-small cell lung cancer cell line and 1.20 µM against the MDA-MB-468 breast cancer cell line. nih.gov Another compound from the same series showed GI₅₀ values of 0.34 and 0.96 µM against the HOP-92 and EKVX non-small cell lung cancer cell lines, respectively, and 1.08 µM against the MDA-MB-231/ATCC breast cancer cell line. nih.gov

The table below presents the inhibitory potency of selected 2-amino-4-methylthiazole-5-carboxylate derivatives against MAGL and various cancer cell lines.

CompoundMAGL IC₅₀ (µM)Cancer Cell LineGI₅₀ (µM)
3g 0.037EKVX (Non-Small Cell Lung)0.865
MDA-MB-468 (Breast)1.20
4c 0.063HOP-92 (Non-Small Cell Lung)0.34
EKVX (Non-Small Cell Lung)0.96
MDA-MB-231/ATCC (Breast)1.08

These quantitative data are essential for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective inhibitors.

Molecular Basis of Neuroprotection and Synaptic Function Restoration

The neuroprotective potential of this compound derivatives is an emerging area of research, with studies pointing to several molecular mechanisms that may underlie these effects. A key aspect of this neuroprotection appears to be the modulation of neurotransmitter systems and the protection against excitotoxicity.

One of the proposed mechanisms for the neuroprotective action of related 4-methylthiazole derivatives is the potentiation of the GABA-A receptor. nih.gov GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and enhancing its effects can counteract the excessive neuronal excitation that contributes to neurodegeneration.

Furthermore, certain thiazole-carboxamide derivatives have been shown to act as negative allosteric modulators of AMPA receptors. mdpi.com By inhibiting AMPA receptor-mediated currents, these compounds can reduce the excitotoxicity that leads to neuronal damage in conditions like Alzheimer's disease. mdpi.com Studies have demonstrated that these compounds can enhance the deactivation rates of AMPA receptors, which contributes to their neuroprotective potential. mdpi.com

In the context of Alzheimer's disease, research has focused on the ability of thiazole derivatives to restore synaptic function. nih.gov For instance, certain 4-methylthiazole derivatives, developed as nitric oxide (NO)-chimeras, have been assayed for their ability to restore synaptic function in hippocampal slices from Alzheimer's disease transgenic mice. nih.gov These compounds are designed to address both synaptic failure and neuronal loss, which are hallmarks of the disease. nih.gov

The neuroprotective effects of these compounds have also been demonstrated in cellular models of neurotoxicity. For example, 4-methylthiazole derivatives have been shown to protect primary neurons against oxygen-glucose deprivation and excitotoxicity. nih.gov Simple 5-ethyl-4-methylthiazole (B1294845) derivatives, in particular, have shown neuroprotective efficacy comparable to established neuroprotective agents in these models. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Pathways for Economical and Environmentally Friendly Production

The development of cost-effective and sustainable synthetic routes for thiazole (B1198619) derivatives is a critical area of ongoing research. Traditional methods for synthesizing compounds like Ethyl 2-amino-4-methylthiazole-5-carboxylate often involve multi-step processes with harsh reagents and solvents, leading to significant waste and high production costs. google.com To address these challenges, researchers are exploring innovative synthetic strategies that prioritize economic viability and environmental responsibility.

Furthermore, the integration of green chemistry principles is guiding the development of more eco-friendly synthetic pathways. This includes the use of catalysts that are less toxic and more efficient, as well as the exploration of alternative reaction media, such as water or ionic liquids, to replace volatile organic compounds. researchgate.net Microwave-assisted synthesis has also emerged as a valuable tool, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. researchgate.net The overarching goal of these efforts is to create scalable and sustainable manufacturing processes for thiazole-based compounds, making them more accessible for further research and potential clinical applications.

Exploration of New Derivatization Strategies for Enhanced Potency and Selectivity

The versatility of the thiazole scaffold allows for extensive derivatization, providing a powerful platform for medicinal chemists to fine-tune the pharmacological properties of these molecules. By strategically modifying the core structure of compounds like Ethyl 2-amino-4-methylthiazole-5-carboxylate, researchers can enhance their potency, improve their selectivity for specific biological targets, and optimize their pharmacokinetic profiles.

Derivatization strategies often focus on several key positions of the thiazole ring. For instance, modifications at the 2-amino group have been shown to significantly influence the biological activity of these compounds. The introduction of various substituents, such as aromatic or heterocyclic rings, can lead to derivatives with enhanced antimicrobial, anti-inflammatory, or anticancer properties. nih.govglobalresearchonline.net

Another common approach involves the modification of the carboxylate group at the 5-position. Converting the ester to an amide, for example, can introduce new hydrogen bonding interactions with target proteins, potentially leading to increased binding affinity and potency. nih.gov The exploration of diverse derivatization strategies is a continuous process, driven by the desire to create novel therapeutic agents with improved efficacy and reduced side effects. nih.gov

Integration of Advanced Computational Methods for Rational Drug Design

The integration of advanced computational methods has revolutionized the field of drug discovery, and the development of thiazole-based therapeutics is no exception. In silico techniques, such as molecular docking and virtual screening, play a crucial role in the rational design of new drug candidates, allowing researchers to predict the binding affinity of novel compounds for specific biological targets and to prioritize the synthesis of the most promising molecules. nih.govnih.gov

Molecular docking studies, for example, can provide valuable insights into the binding modes of thiazole derivatives within the active site of a target protein. ijirt.org This information can guide the design of new analogues with improved binding interactions, leading to enhanced potency and selectivity. mdpi.com Computational tools can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify potential liabilities early in the drug discovery process. nih.gov

By combining computational modeling with experimental validation, researchers can accelerate the discovery and optimization of novel thiazole-based therapeutics. mdpi.com This multidisciplinary approach not only saves time and resources but also increases the likelihood of identifying promising drug candidates for further development. ijirt.org

Discovery of Novel Biological Targets for Methyl 4-ethylthiazole-5-carboxylate and its Analogues

While thiazole derivatives have been shown to exhibit a wide range of biological activities, the identification of their specific molecular targets is an ongoing area of investigation. The discovery of novel biological targets for compounds like Ethyl 2-amino-4-methylthiazole-5-carboxylate and its analogues is crucial for understanding their mechanisms of action and for identifying new therapeutic applications.

One area of focus is the inhibition of enzymes that are critical for the survival of pathogens or the progression of diseases. For example, certain thiazole derivatives have been found to inhibit β-ketoacyl-ACP synthase (mtFabH), an enzyme involved in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. plos.org Other thiazole-based compounds have shown inhibitory activity against monoacylglycerol lipase (MAGL), an enzyme that plays a role in the endocannabinoid system and is a potential target for cancer therapy. nih.gov

The identification of new biological targets is often facilitated by high-throughput screening campaigns, where large libraries of compounds are tested against a panel of potential targets. nih.gov Once a "hit" is identified, further studies are conducted to validate the target and to understand the mechanism of inhibition. The discovery of novel biological targets for thiazole derivatives will undoubtedly open up new avenues for the development of innovative therapies for a variety of diseases.

Expanding the Scope of Biological Activities through Structure-Guided Modification

The inherent versatility of the thiazole scaffold, combined with a growing understanding of its structure-activity relationships (SAR), provides a powerful framework for expanding the scope of biological activities of this class of compounds. nih.gov Structure-guided modification, which involves the rational design of new derivatives based on their predicted interactions with biological targets, is a key strategy for discovering novel therapeutic applications for thiazole-based molecules. nih.gov

By systematically modifying the substituents on the thiazole ring, researchers can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity for different biological targets. academie-sciences.fr For example, the introduction of specific functional groups can enhance a compound's activity against a particular target while reducing its off-target effects, leading to improved selectivity and a better safety profile. nih.gov

The exploration of SAR has revealed that even minor structural modifications can have a significant impact on the biological activity of thiazole derivatives. nih.gov This sensitivity to structural changes underscores the importance of a rational and systematic approach to the design of new analogues. Through structure-guided modification, researchers can continue to unlock the full therapeutic potential of the thiazole scaffold, leading to the development of novel treatments for a wide range of diseases. nih.gov

Q & A

Basic: What established synthetic routes are available for Methyl 4-ethylthiazole-5-carboxylate and its structural analogs?

Methodological Answer:
this compound and related thiazole derivatives are typically synthesized via cyclocondensation or coupling reactions. For example, cyclocondensation of ethyl acetoacetate with thiourea derivatives in the presence of DMF-DMA (dimethylformamide dimethyl acetal) can yield thiazole cores . Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using aryl boronic acids and halogenated thiazole precursors are also effective for introducing substituents at the 4- or 5-positions . Catalyst-free protocols in aqueous ethanol have been reported for analogous compounds, emphasizing green chemistry principles .

Basic: How can spectroscopic techniques (NMR, HRMS) characterize this compound?

Methodological Answer:

  • 1H NMR : The methyl ester group (COOCH3) typically resonates at δ 3.8–4.0 ppm, while the ethyl group (CH2CH3) shows a triplet near δ 1.3 ppm and a quartet at δ 2.5–2.7 ppm. Thiazole protons (e.g., H-2) appear as singlets between δ 7.0–8.5 ppm .
  • 13C NMR : The carbonyl carbon (C=O) of the ester appears at ~165–170 ppm, and thiazole carbons range from 120–150 ppm .
  • HRMS : Molecular ion peaks ([M+H]+) are used to confirm molecular weight. For example, ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (a close analog) has a HRMS peak at m/z 278.0752 .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for thiazole derivatives?

Methodological Answer:
Discrepancies in NMR or mass spectrometry data often arise from solvent effects, tautomerism, or impurities. To address this:

Reproduce conditions : Match solvent, temperature, and concentration to original studies .

2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .

Crystallographic validation : Use single-crystal X-ray diffraction (e.g., SHELX or ORTEP-III) to confirm bond lengths and angles, which can validate NMR assignments .

Advanced: What computational methods predict the reactivity and intermolecular interactions of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. For example, the thiazole nitrogen at position 3 is often a reactive site due to lone-pair availability .
  • Hydrogen-bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies patterns in crystal packing, such as R22(8) motifs between carbonyl and amine groups in co-crystals .
  • Molecular docking : Screen for bioactivity by docking into enzyme active sites (e.g., kinases or proteases) using AutoDock Vina .

Advanced: How is SHELX software applied to refine the crystal structure of thiazole derivatives?

Methodological Answer:
SHELX is widely used for small-molecule crystallography:

Data reduction : Integrate diffraction data (e.g., from a Bruker D8 Venture) and generate *.hkl files.

Structure solution : Use SHELXD for direct methods or SHELXS for Patterson synthesis to locate heavy atoms .

Refinement : SHELXL refines coordinates, thermal parameters, and occupancy factors. For example, the thiazole ring’s puckering amplitude (q) and phase angle (φ) can be quantified using Cremer-Pople parameters .

Validation : Check CIF files with PLATON for symmetry errors or missed hydrogen bonds .

Methodological: How to optimize reaction conditions for high-purity this compound synthesis?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation yields, while ethanol/water mixtures reduce side reactions .
  • Catalyst screening : Pd(PPh3)4 in toluene/EtOH (10:3) at 110°C improves cross-coupling efficiency .
  • Workup : Acid-base extraction (e.g., 10% HCl and NaHCO3) removes unreacted starting materials. Purity is confirmed by HPLC (e.g., 95%+ with a C18 column and MeCN/H2O mobile phase) .

Advanced: What mechanistic insights explain the formation of thiazole derivatives via Pd-catalyzed coupling?

Methodological Answer:
Pd(0)-catalyzed Suzuki-Miyaura coupling proceeds through:

Oxidative addition : Pd(0) inserts into the C–X bond of halogenated thiazoles (e.g., 5-bromo-4-methylthiazole).

Transmetallation : Aryl boronic acid transfers the aryl group to Pd(II).

Reductive elimination : Pd(II) releases the coupled product (e.g., this compound) and regenerates Pd(0). Side reactions (e.g., homocoupling) are minimized by degassing solvents and using excess boronic acid .

Advanced: How do hydrogen-bonding patterns influence the crystal packing of this compound?

Methodological Answer:
Hydrogen bonds (e.g., N–H···O, O–H···N) dictate supramolecular arrangements:

  • Graph set analysis : Classify interactions as chains (C), rings (R), or self-associated motifs. For example, a carboxylic acid analog forms R22(8) rings via N–H···O bonds .
  • Packing efficiency : Bulky substituents (e.g., ethyl groups) reduce density and increase unit cell volume. This is modeled using Mercury CSD software .

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